molecular formula C16H24Cl2N2O2 B2749757 2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride CAS No. 1049790-47-7

2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride

Cat. No. B2749757
CAS RN: 1049790-47-7
M. Wt: 347.28
InChI Key: BMPWFPFUSZGEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride” is a chemical compound with the molecular formula C16H23ClN2O2•HCl and a molecular weight of 347.28 . It is used for research purposes .

Scientific Research Applications

Comparative Metabolism and Environmental Studies

Research on chloroacetamide herbicides, such as acetochlor and metolachlor, reveals their metabolism in human and rat liver microsomes and their environmental fate. These studies are crucial for understanding the biotransformation and potential environmental and health impacts of similar compounds (Coleman, Linderman, Hodgson, & Rose, 2000). The metabolism process involves complex pathways leading to various metabolites, some of which may have carcinogenic potential. This research is fundamental for assessing the safety and environmental persistence of related chemical compounds.

Herbicide Efficiency and Soil Interaction

Studies on the efficiency of chloroacetamide herbicides, including their reception by soil and interaction with agricultural practices, provide insights into how similar compounds might be used or studied in agricultural settings (Banks & Robinson, 1986). Understanding the behavior of these compounds in relation to soil properties and agricultural practices can guide the development of more effective and environmentally friendly pesticides.

Pharmacological Applications

Research into related compounds, such as cetirizine, a piperazine antihistamine, reveals the potential for developing medications targeting specific receptors or biological pathways (Arlette, 1991). This demonstrates the broader pharmacological relevance of structurally similar compounds, which could be explored for therapeutic applications.

Mechanism of Action

Target of Action

It is known that similar compounds, such as n-phenylacetamide derivatives, have shown good analgesic activity

Mode of Action

Compounds with similar structures have been found to induce apoptosis , suggesting that this compound may interact with its targets to trigger programmed cell death

Biochemical Pathways

Based on its potential apoptotic activity , it can be hypothesized that it may influence pathways related to cell survival and death

Result of Action

Based on its potential apoptotic activity , it can be hypothesized that this compound may lead to cell death in targeted cells

properties

IUPAC Name

2-chloro-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2.ClH/c1-21-14-7-5-13(6-8-14)15(12-18-16(20)11-17)19-9-3-2-4-10-19;/h5-8,15H,2-4,9-12H2,1H3,(H,18,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPWFPFUSZGEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)CCl)N2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.